molecular formula C19H34O3 B591313 (±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester CAS No. 58800-42-3

(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester

Cat. No.: B591313
CAS No.: 58800-42-3
M. Wt: 310.478
InChI Key: JTSVQVYMBXVLFI-PQGVJJGYSA-N
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Description

(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is a chemical compound that belongs to the class of epoxy fatty acid methyl esters It is characterized by the presence of an epoxide group at the 12,13 position and a double bond at the 9(E) position of the octadecenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester typically involves the epoxidation of unsaturated fatty acid methyl esters. One common method is the use of peracids, such as m-chloroperoxybenzoic acid (m-CPBA), to oxidize the double bond and form the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The epoxide ring can be reduced to form the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

    Diols: Formed through the reduction or hydrolysis of the epoxide ring.

    Substituted Epoxides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of polymers, coatings, and other materials due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of (±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester involves its interaction with various molecular targets and pathways. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This can result in the modulation of enzyme activity, signaling pathways, and gene expression. The compound’s ability to form reactive intermediates also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (±)-trans-9,10-Epoxystearic Acid Methyl Ester: Another epoxy fatty acid methyl ester with an epoxide group at the 9,10 position.

    (±)-cis-12,13-Epoxy-9(E)-octadecenoic Acid Methyl Ester: A stereoisomer with a cis configuration at the 12,13 position.

Uniqueness

(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is unique due to its specific epoxide and double bond positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its trans configuration at the 12,13 position also influences its physical and chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

58800-42-3

Molecular Formula

C19H34O3

Molecular Weight

310.478

IUPAC Name

methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate

InChI

InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+/t17-,18-/m1/s1

InChI Key

JTSVQVYMBXVLFI-PQGVJJGYSA-N

SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC

Synonyms

(9E)-rel-11-[(2R,3R)-3-Pentyl-2-oxiranyl]-9-undecenoic acid Methyl Ester; _x000B_[2α(E),3β]-11-(3-Pentyloxiranyl)-,9-undecenoic acid methyl ester;  [2α(E),3β]-(±)-11-(3-Pentyloxiranyl)-,9-undecenoic acid methyl ester

Origin of Product

United States

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